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Compound of Interest

Compound Name: Rutin hydrate

Cat. No.: B162542

This guide provides an in-depth overview of the spectroscopic data for Rutin hydrate, a
flavonoid glycoside with significant interest in pharmaceutical and nutraceutical research. The
following sections detail the ultraviolet-visible (UV-Vis) and nuclear magnetic resonance (NMR)
spectral properties, along with the experimental protocols for their determination. This
document is intended for researchers, scientists, and professionals in drug development
seeking a comprehensive understanding of the analytical characterization of Rutin hydrate.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the qualitative and quantitative analysis of
flavonoids like Rutin. The absorption spectrum of Rutin hydrate is characterized by two major
absorption bands, which are typical for flavonols. Band I, in the range of 300-390 nm, is
associated with the cinnamoyl system (B ring), while Band II, between 240-280 nm,
corresponds to the benzoyl system (A ring)[1].

UV-Vis Absorption Data

The absorption maxima (Amax) of Rutin hydrate can vary slightly depending on the solvent
used. The following table summarizes the reported Amax values in different solvents.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b162542?utm_src=pdf-interest
https://www.benchchem.com/product/b162542?utm_src=pdf-body
https://www.benchchem.com/product/b162542?utm_src=pdf-body
https://www.benchchem.com/product/b162542?utm_src=pdf-body
https://medwinpublishers.com/IJBP/physical-properties-and-identification-of-flavonoids-by-ultraviolet-visible-spectroscopy.pdf
https://www.benchchem.com/product/b162542?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory
- Check Availability & Pricing

Solvent Band | (Amax, Band Il (Amax, Other Bands
Reference
System nm) nm) (nm)
Methanol 355,358.5,359 256, 257 204, 236 [2113114]
Methanol:Water
360 260 - [5]

(9:1)

Experimental Protocol for UV-Vis Spectroscopy

A standard method for determining the UV-Vis spectrum of Rutin hydrate involves the

following steps:

o Preparation of Standard Solution: A stock solution of Rutin hydrate is prepared by
accurately weighing a specific amount of the compound and dissolving it in a suitable
solvent, such as methanol or a methanol-water mixture, to a known concentration (e.g., 0.1
mg/mL)[5].

e Spectrophotometric Measurement: The UV-Vis spectrum is recorded using a double-beam
spectrophotometer, typically scanning over a wavelength range of 200—800 nm[5]. A blank
solution containing only the solvent is used as a reference.

o Determination of Amax: The wavelengths of maximum absorption (Amax) are identified from
the resulting spectrum. For quantitative analysis, a calibration curve can be constructed by
measuring the absorbance of a series of standard solutions of known concentrations at a

specific Amax.

The following diagram illustrates the general workflow for UV-Vis spectroscopic analysis of

Rutin hydrate.
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Workflow for UV-Vis Spectroscopic Analysis of Rutin Hydrate
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Caption: Workflow for UV-Vis Spectroscopic Analysis of Rutin Hydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both *H
and 3C NMR are essential for confirming the identity and purity of Rutin hydrate.

'H NMR Spectroscopic Data

The *H NMR spectrum of Rutin hydrate displays signals corresponding to the protons of the
flavonoid backbone and the sugar moieties. The chemical shifts (d) are reported in parts per

million (ppm).
Chemical Shifts (0,
Solvent Frequency (MHz) Reference
ppm)
Water (pH 7.0) 600 7.62,6.21,3.39,3.38  [6]
Signals characteristic
DMSO-d6 400

of Rutin protons

Note: A detailed assignment of each proton is often complex and requires 2D NMR techniques.

13C NMR Spectroscopic Data

The 13C NMR spectrum provides information on the carbon framework of Rutin hydrate.
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Chemical Shifts (5,
Solvent Frequency (MHz) Reference

ppm)

177.24, 163.97,
161.09, 156.50,
156.30, 148.29,
144.63, 133.16,
121.48, 121.05,
DMSO-d6 50.32 116,15, 11511, [6]
103.83, 101.04,
100.63, 98.58, 93.49,
76.30, 75.77, 73.95,
71.70, 70.43, 70.25,
69.86, 68.14, 66.89,

17.63

Signals characteristic
CD30D _
of Rutin carbons

Experimental Protocol for NMR Spectroscopy

The general procedure for obtaining NMR spectra of Rutin hydrate is as follows:

o Sample Preparation: A small amount of Rutin hydrate (typically 1-5 mg) is dissolved in a
deuterated solvent (e.g., DMSO-d6, D20, or CDsOD) in an NMR tube.

e Instrument Setup: The NMR spectrometer is set to the appropriate frequency for the nucleus
being observed (*H or 13C). Key parameters such as the number of scans, acquisition time,
and relaxation delay are optimized.

o Data Acquisition: The NMR spectrum is acquired. For complex molecules like Rutin, 2D NMR
experiments such as COSY, HMQC, and HMBC can be performed to aid in the complete
assignment of proton and carbon signals[9].

o Data Processing: The raw data (Free Induction Decay) is processed using a Fourier
transform to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-
corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
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The following diagram illustrates the general workflow for NMR spectroscopic analysis of Rutin
hydrate.

Workflow for NMR Spectroscopic Analysis of Rutin Hydrate
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Caption: Workflow for NMR Spectroscopic Analysis of Rutin Hydrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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